molecular formula C10H13ClINO2 B1390774 (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS No. 269396-70-5

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Cat. No. B1390774
M. Wt: 341.57 g/mol
InChI Key: OEKGKNIRLMPHEI-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride” is a chemical compound. It’s closely related to “®-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid”, which has a CAS Number of 269396-71-6 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The InChI code for the related compound “®-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid” is 1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 .


Chemical Reactions Analysis

The related compound “®-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid” has been used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

The related compound “®-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid” has a molecular weight of 405.23 . It’s recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Crystal Engineering and Pharmacology

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is closely related to baclofen, a γ-amino acid. Research on baclofen, which shares a similar structure, has demonstrated its potential in crystal engineering and pharmaceutical applications. For instance, baclofen has been utilized to form multicomponent crystals with various carboxylic acids. These crystals are analyzed for their conformation, protonation properties, and specific intermolecular interactions. Such studies contribute to understanding the pharmaceutical crystallization process, which is crucial for drug development and manufacturing (Báthori & Kilinkissa, 2015).

Synthesis and Structural Analysis

The synthesis of 3,4-disubstituted 4-aminobutanoic acids, which are structurally similar to (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, has significant pharmacological implications. These compounds, including baclofen and phenibut, demonstrate the potential of γ-aminobutyric acid derivatives in medical applications. Synthesis methods, such as acid hydrolysis of oxopyrrolidinecarboxylic acids, play a critical role in the preparation of these compounds, offering pathways for the development of pharmacologically active substances (Vasil'eva et al., 2016).

Enzymatic Resolution and Stereochemistry

The enantiomeric purity of similar γ-aminobutyric acid derivatives is crucial for their biological activity. Enzymatic resolution techniques have been explored to obtain optically pure compounds. Such studies shed light on the significance of stereochemistry in the pharmacological efficacy of γ-aminobutyric acid analogs, potentially influencing the research and development of enantiomerically pure compounds like (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Radiotracer Development for Neuroimaging

Advancements in neuroimaging have led to the synthesis of fluoropyridyl ether analogues of baclofen as potential PET radiotracers. This research is crucial for studying γ-aminobutyric acid (GABA) receptors in the brain, which has implications for understanding various neurological disorders. The development of radiotracers closely related to (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride underscores its potential in the field of neuroimaging and the study of brain chemistry (Naik et al., 2018).

GABAB Receptor Ligands and Pharmacology

The study of GABAB receptor ligands, including analogs of baclofen, has been pivotal in understanding GABAB receptor pharmacology. These ligands, sharing structural similarities with (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, are instrumental in exploring the therapeutic potentials of GABAB receptor modulation. This research is particularly relevant for developing new treatments for neurological and psychiatric disorders (Berthelot et al., 1987).

Safety And Hazards

The related compound “®-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid” has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(3R)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKGKNIRLMPHEI-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661582
Record name (3R)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

CAS RN

332061-76-4, 269396-70-5
Record name Benzenebutanoic acid, β-amino-4-iodo-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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